molecular formula C20H21N5O2S B12015514 2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide CAS No. 618441-17-1

2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide

Cat. No.: B12015514
CAS No.: 618441-17-1
M. Wt: 395.5 g/mol
InChI Key: PYDWATLLDPSKGR-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The allyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using allyl halides and ethoxyphenyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with pyridine-4-yl acetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide is explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities. Its ability to inhibit specific enzymes or receptors is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal with a triazole structure.

Uniqueness

What sets 2-((4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

618441-17-1

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[5-(2-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-4-ylacetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-13-25-19(16-7-5-6-8-17(16)27-4-2)23-24-20(25)28-14-18(26)22-15-9-11-21-12-10-15/h3,5-12H,1,4,13-14H2,2H3,(H,21,22,26)

InChI Key

PYDWATLLDPSKGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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